molecular formula C12H11NO B3095097 2-(2-Methylphenyl)pyridin-3-ol CAS No. 1261906-71-1

2-(2-Methylphenyl)pyridin-3-ol

Cat. No.: B3095097
CAS No.: 1261906-71-1
M. Wt: 185.22 g/mol
InChI Key: CWNRQAGSTOVAEB-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and a methylphenyl group at the second position

Scientific Research Applications

2-(2-Methylphenyl)pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Future Directions

The future directions for research on “2-(2-Methylphenyl)pyridin-3-ol” could involve further exploration of its synthesis, properties, and potential applications. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” and similar compounds could have potential applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.

Another approach involves the use of Grignard reagents. For instance, 2-methylphenylmagnesium bromide can be reacted with 3-pyridylboronic acid under similar conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 2-(2-Methylphenyl)pyridin-3-one, while reduction may produce 2-(2-Methylphenyl)dihydropyridin-3-ol.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group and the aromatic rings play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridin-3-ol: Similar structure but lacks the methyl group on the phenyl ring.

    2-(2-Methylphenyl)pyridine: Lacks the hydroxyl group at the third position.

    3-Hydroxy-2-phenylpyridine: Similar structure but with the phenyl group at the second position.

Uniqueness

2-(2-Methylphenyl)pyridin-3-ol is unique due to the presence of both the hydroxyl group and the methyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The specific substitution pattern enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-methylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)12-11(14)7-4-8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNRQAGSTOVAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682512
Record name 2-(2-Methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-71-1
Record name 2-(2-Methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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